Chimassorb LS 944LD

Descripción general

Descripción

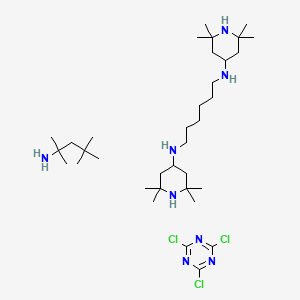

Chimassorb LS 944LD is a high molecular weight hindered amine light stabilizer (HALS). It shows excellent compatibility, good resistance to extraction, and low volatility . It is highly effective as a long-term thermal stabilizer in thin and thick articles, particularly fibers and films .

Synthesis Analysis

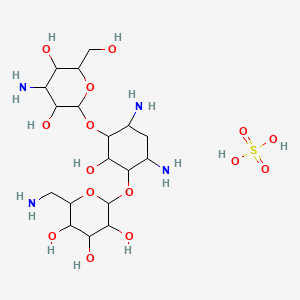

A high-performance liquid chromatography (HPLC) method is used for the determination of Chimassorb 944 in a polymeric matrix . A reversed phase column octadecyl silane (ODS) is used as a stationary phase. As a mobile phase, a mixture of THF:methanol:triethanol amine (90:10:1.5) (v:v:w) is used .Molecular Structure Analysis

The molecular formula of this compound is C35H69Cl3N8 . The molecular weight is 708.3 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 708.3 g/mol . It has a melting range of 100-135 °C, a flashpoint greater than 150 °C, and a specific gravity of 1.01 g/cm3 at 20°C . It has a vapor pressure of approximately 1.0 E-6 Pa at 20°C . It is soluble in acetone (50% w/w), chloroform (30% w/w), ethanol (<0.1% w/w), ethyl acetate (50% w/w), n-hexane (41% w/w), methanol (3% w/w), dichloromethane (50% w/w), toluene (50% w/w), and water (<0.01% w/w) .Aplicaciones Científicas De Investigación

Stability and Degradation Analysis

Loss of Chimassorb 944 from LDPE : A study by Haider and Karlsson (2001) investigated the loss of Chimassorb 944 from low-density polyethylene (LDPE) films exposed to various environmental conditions. The study found that the loss of the stabilizer and structural changes in the polymeric matrix were influenced by the exposure conditions. Different degradation products formed from Chimassorb 944 were identified, indicating complex degradation and interaction processes within the polymer matrix (Haider & Karlsson, 2001).

Analytical Methods for HALS Analysis : Noguerol-Cal et al. (2010) developed a chromatographic method to determine Chimassorb 944 levels in polyolefins, enhancing the safety and compliance with legal requirements for polymeric materials. This method provides a reliable tool for analyzing the presence and concentration of Chimassorb 944 in various polymer matrices (Noguerol-Cal et al., 2010).

Quantitation and Evaluation in Polyolefins : Farajzadeh et al. (2007) presented a high-performance liquid chromatography (HPLC) method for determining Chimassorb 944 in polymers, offering an accurate technique for its quantification in polyolefin matrices. This method contributes to the understanding of the distribution and stability of Chimassorb 944 in polymer applications (Farajzadeh et al., 2007).

Photostabilization Mechanism and Synergistic Effects

Synergistic Effects with Oligomeric Amines : Jasso et al. (2004) explored the synergistic effect between novel synthesized oligomeric amines and Chimassorb 944 in medium-density polyethylene (MDPE), highlighting the enhanced stabilization against UV and thermal aging. The study demonstrates the potential of combining Chimassorb 944 with other stabilizers to improve polymer durability (Jasso et al., 2004).

Polypropylene Fibres Stabilization : Kolontai and Ignat'eva (2001) identified an optimal method for incorporating Chimassorb 944 into polypropylene fibers, achieving improved resistance to UV degradation. This study contributes to the development of more durable polymeric fibers for various applications (Kolontai & Ignat'eva, 2001).

Environmental Impact and Durability

Degradation in Marine Environments : Carneiro et al. (2018) investigated the degradation of polypropylene geotextiles with different chemical stabilizations, including Chimassorb 944, in marine environments. The study found that Chimassorb 944 enhanced the weathering resistance of the geotextiles, underscoring the importance of HALS in extending the life of geosynthetics used in coastal engineering (Carneiro et al., 2018).

Mecanismo De Acción

Target of Action

Chimassorb LS 944LD, also known as Chimassorb® 944, is a high molecular weight oligomeric hindered amine light stabilizer (HALS) . Its primary targets are polyolefins (PP, PE), olefin copolymers such as EVA, and blends of polypropylene with elastomers . It is also effective in polyacetals, polyamides, polyurethanes, flexible and rigid PVC, as well as PVC blends, and in certain styrenic elastomer and adhesive specialty applications .

Mode of Action

This compound acts by absorbing UV light and converting it into heat . This prevents degradation and discoloration of the materials . Its high thermal stability and low volatility make it suitable for long-term protection .

Biochemical Pathways

Its primary function is to stabilize materials against degradation caused by exposure to uv light .

Pharmacokinetics

This suggests that once applied, it remains in the material for a long time, providing long-term protection .

Result of Action

This compound imparts excellent light stability to thin articles, particularly fibers and films . In thick cross sections, it is specifically suitable for polyethylene articles . It is highly effective as a long-term thermal stabilizer in thin and thick articles and shows good extraction resistance .

Action Environment

The action of this compound can be influenced by environmental factors such as light and heat. It is designed to absorb UV light and convert it into heat, thereby protecting the material from degradation . Its effectiveness can be enhanced in the presence of a UV absorber .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Propiedades

IUPAC Name |

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N4.C8H19N.C3Cl3N3/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;1-7(2,3)6-8(4,5)9;4-1-7-2(5)9-3(6)8-1/h19-20,25-28H,9-18H2,1-8H3;6,9H2,1-5H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORECYURYFJYPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)CC(C)(C)N.C1(=NC(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H69Cl3N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70624-18-9 | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70624-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

708.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70624-18-9, 71878-19-8 | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070624189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

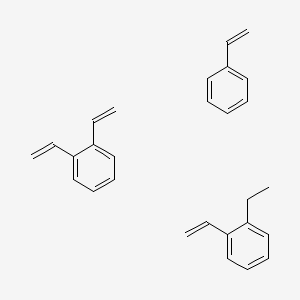

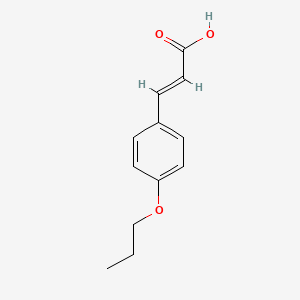

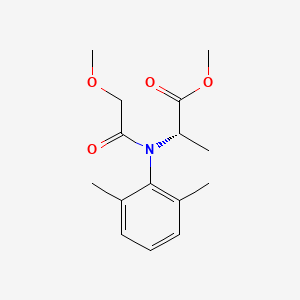

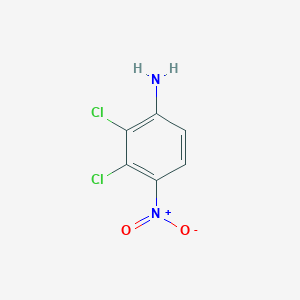

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

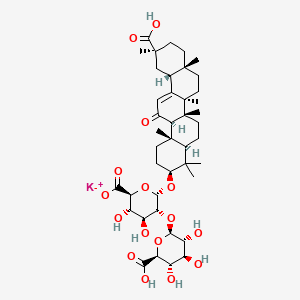

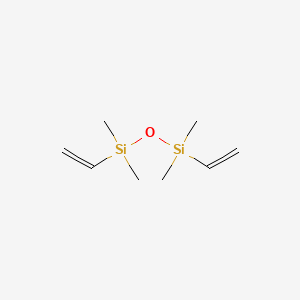

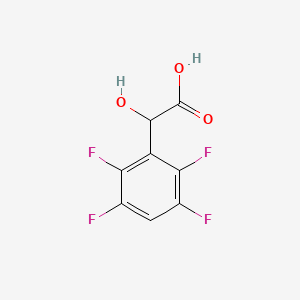

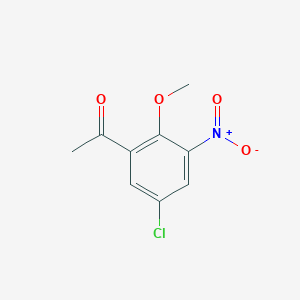

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.